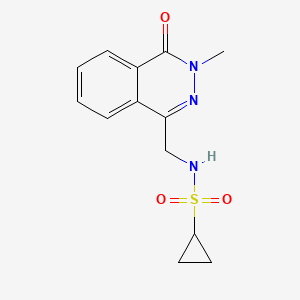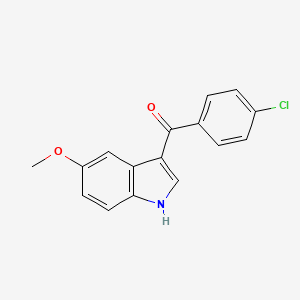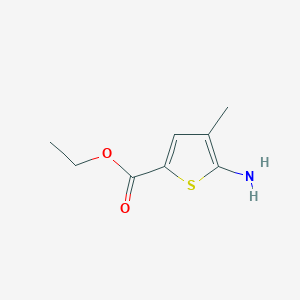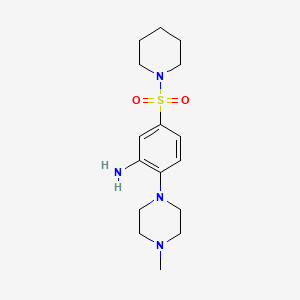
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazole . This review discusses the progress made on the synthesis of imidazol-4-ones .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The molecular formula of 1,3-Dihydro-4-methyl-2H-imidazol-2-one is C4H6N2O . Its average mass is 98.103 Da and its monoisotopic mass is 98.048012 Da .Applications De Recherche Scientifique
Biological Activity and Cardiotonic Properties
1,3-Dihydro-2H-imidazol-2-ones demonstrate various biological activities. Specific derivatives, including 1,3-dihydro-2H-imidazol-2-one and 1,3-dihydro-4-methyl-2H-imidazol2-one, exhibit antioxidant properties. Enoximone, a related compound, along with piroximone, shows pronounced cardiotonic activity, which is significant in treating heart-related conditions (Zav’yalov et al., 2004).
Corrosion Inhibition
A novel imidazole derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole, has been explored as a corrosion inhibitor for carbon steel in hydrochloric acid environments. This inhibitor's effectiveness increases with concentration, indicating its potential in industrial applications for protecting metal surfaces (Zhang et al., 2015).
Thermochemical Properties
The study of phenyl substituted imidazoles, which include 1-(R-phenyl)-1H-imidazoles with various functional groups, provides insights into their versatile biological activity. These molecules' vapor pressures and standard enthalpies of vaporization have been measured, offering valuable data for practical applications in pharmaceuticals and material science (Emel’yanenko et al., 2017).
Antifungal Activity
The structural analysis of 2-methyl-4-phenyl-1H-imidazole and related compounds revealed that the electron-donating/withdrawing nature of substituent groups influences their acid-base properties and antifungal activity. This highlights the potential of these compounds in developing new antifungal treatments (Macías et al., 2018).
Synthesis of Novel Structures for Drug Development
Research efforts continue in designing and synthesizing new structures of imidazolium salts, which could be precursors in developing potential drugs. The basic character of heterocyclic carbenes, reacting with Broenstedt acids, forms 2H-imidazolium salts, a key step in this synthesis (Mallah, 2020).
Antimicrobial Agents
Imidazole-based compounds, synthesized through various chemical reactions, have shown potent antimicrobial properties. This research opens avenues for their use as therapeutic agents in clinical medicine (Narwal et al., 2012).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Orientations Futures
Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, there is a potential for the development of a new drug that overcomes the AMR problems .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-12(10(13)11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYCVHCXXITIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24631-04-7 |
Source


|
| Record name | 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)


![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)


![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)
![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)
